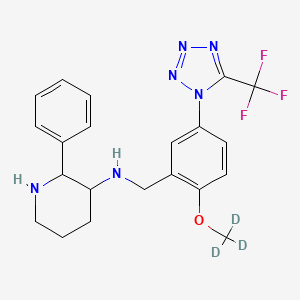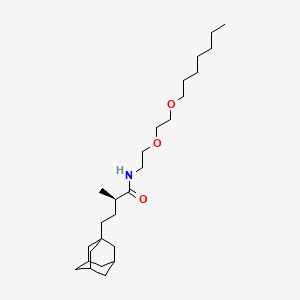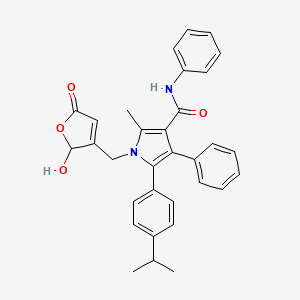
Antiparasitic agent-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It demonstrates significant inhibition against both Chloroquine-sensitive (Pf3D7) and Chloroquine-resistant (PfK1) strains of Plasmodium falciparum, with IC50 values of 0.96 μM and 1.67 μM, respectively . This compound is primarily used for research purposes and has shown promise in the treatment of parasitic infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiparasitic Agent-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of intermediates: Using reagents such as aldehydes, ketones, and amines under controlled conditions.
Cyclization reactions: To form the core structure of the compound.
Functional group modifications: To enhance the antiparasitic activity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Antiparasitic Agent-17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Agent-17 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on various parasitic organisms and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat parasitic infections, particularly those resistant to existing treatments.
Wirkmechanismus
The mechanism of action of Antiparasitic Agent-17 involves its interaction with specific molecular targets within the parasite. It inhibits key enzymes and pathways essential for the parasite’s survival and replication. For example, it may target enzymes involved in the synthesis of nucleic acids or proteins, disrupting the parasite’s metabolic processes and leading to its death .
Vergleich Mit ähnlichen Verbindungen
Thiacloprid: A neonicotinoid insecticide that acts as a selective agonist at insect nicotinic acetylcholine receptors.
Antimalarial Agent-31: An orally active inhibitor of Plasmodium falciparum aspartic protease, plasmepsin X (PMX).
Hederacolchiside A1: Shows anti-leishmanial activity and exhibits strong antiproliferative activity on all stages of parasite development.
Uniqueness: Antiparasitic Agent-17 is unique due to its dual activity against both Chloroquine-sensitive and Chloroquine-resistant strains of Plasmodium falciparum. This makes it a valuable compound for research and potential therapeutic applications, especially in regions where drug-resistant malaria is prevalent.
Eigenschaften
Molekularformel |
C32H30N2O4 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
1-[(2-hydroxy-5-oxo-2H-furan-3-yl)methyl]-2-methyl-N,4-diphenyl-5-(4-propan-2-ylphenyl)pyrrole-3-carboxamide |
InChI |
InChI=1S/C32H30N2O4/c1-20(2)22-14-16-24(17-15-22)30-29(23-10-6-4-7-11-23)28(31(36)33-26-12-8-5-9-13-26)21(3)34(30)19-25-18-27(35)38-32(25)37/h4-18,20,32,37H,19H2,1-3H3,(H,33,36) |
InChI-Schlüssel |
SXIVDURMEMUDGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1CC2=CC(=O)OC2O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


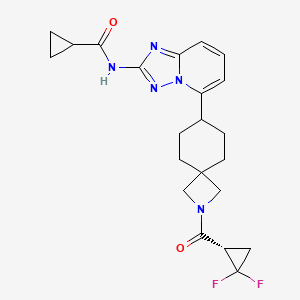
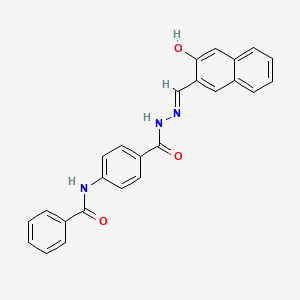
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


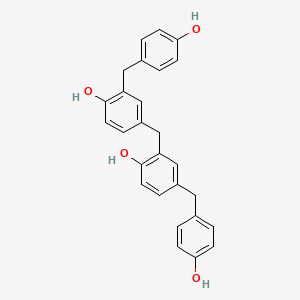
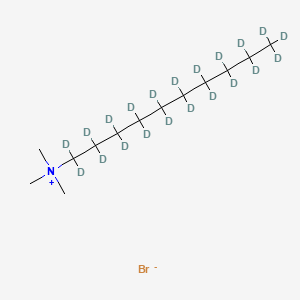
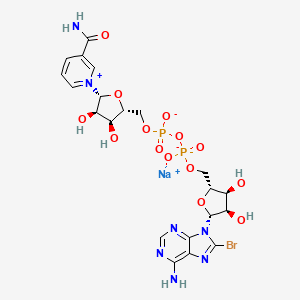


![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
